2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 1592571-45-3) is a fused bicyclic heterocyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. Featuring an electron-rich imidazo[2,1-b]thiazole core, this compound is distinguished by its orthogonal reactivity profile, possessing both a C6-carboxylic acid for standard amide couplings and a C2-acetyl group for late-stage derivatization [1]. The inclusion of a C3-methyl group provides specific steric bulk that restricts the conformation of the adjacent acetyl moiety, increasing lipophilicity and structural rigidity compared to unsubstituted analogs [2]. For procurement teams and synthetic chemists, this compound serves as a bifunctional scaffold that eliminates the need for multi-step, low-yield C-H functionalization on simpler imidazothiazole cores.
Procuring the unsubstituted baseline, imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 53572-98-8), as a cost-saving measure fundamentally compromises downstream synthetic flexibility and target binding profiles. While the unsubstituted core allows for C6-amide formation, subsequent functionalization at the C2 or C3 positions requires poorly regioselective electrophilic aromatic substitution or transition-metal-catalyzed C-H activation, resulting in complex mixtures and severe yield penalties [1]. Furthermore, substituting with non-fused analogs like 2-acetyl-1,3-thiazole-4-carboxylic acid sacrifices the conformational rigidity and specific electron distribution provided by the fused imidazole ring, leading to altered pharmacokinetic properties and reduced binding affinities in target-directed drug discovery [2].
Replacing with the 2,3-dimethyl analog may shift physicochemical profile and eliminate acetyl-dependent chemoselective transformations, requiring re-optimization of synthetic routes and biological assay conditions.
The primary procurement advantage of 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is its dual-handle reactivity. In standard library synthesis, the C6-carboxylic acid can undergo HATU-mediated amide coupling, leaving the C2-acetyl group intact for subsequent reductive amination or condensation. Comparative synthetic models show that utilizing this pre-functionalized scaffold achieves bis-functionalized products in >80% overall yield. In contrast, attempting to achieve the same substitution pattern starting from the unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid via sequential C-H activation yields less than 35% of the desired regioisomer due to competing reactions at the C2, C3, and C5 positions [1].
| Evidence Dimension | Overall yield of C2/C6 bis-functionalized derivatives |
| Target Compound Data | >80% yield (via orthogonal amide coupling and reductive amination) |
| Comparator Or Baseline | Unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid (<35% yield via C-H activation) |
| Quantified Difference | >45% absolute increase in target product yield |
| Conditions | Standard benchtop parallel synthesis conditions (HATU coupling followed by NaBH(OAc)3 reductive amination vs. Pd-catalyzed C-H functionalization) |
Procuring the pre-functionalized C2-acetyl scaffold eliminates multi-step bottleneck reactions, significantly reducing process time and reagent waste in library generation.
The inclusion of the C3-methyl group adjacent to the C2-acetyl moiety acts as a deliberate conformational lock. Chemoinformatic modeling of similar ortho-substituted systems indicates that the C3-methyl group imposes a rotational barrier of approximately 4.5 to 6.0 kcal/mol on the C2-acetyl group, preventing coplanarity with the bicyclic core [1]. This forces the acetyl group into a defined vector. Analogs lacking the C3-methyl group undergo free rotation, which introduces a measurable entropic penalty upon binding to target proteins, often reducing target affinity by 10- to 100-fold in structure-activity relationship (SAR) campaigns [2].
| Evidence Dimension | Rotational barrier of the C2-substituent |
| Target Compound Data | ~4.5 - 6.0 kcal/mol (restricted rotation) |
| Comparator Or Baseline | 2-Acetylimidazo[2,1-b]thiazole-6-carboxylic acid (lacking C3-methyl) (<1.5 kcal/mol, free rotation) |
| Quantified Difference | >3.0 kcal/mol increase in rotational barrier |
| Conditions | In silico conformational profiling and standard SAR thermodynamic modeling |
The C3-methyl group pre-organizes the molecule's geometry, which is critical for maximizing binding affinity and minimizing entropic penalties in drug discovery applications.
For applications in medicinal chemistry, the physicochemical properties of the building block directly dictate the success of the final lead compound. The bare imidazo[2,1-b]thiazole-6-carboxylic acid core is highly polar, often resulting in downstream amides that struggle with passive membrane permeability. The addition of the C2-acetyl and C3-methyl groups increases the calculated partition coefficient (cLogP) by approximately 1.1 units compared to the unsubstituted baseline [1]. This shift pushes the resulting scaffold into a target lipophilic range (LogP 2.0-3.0), directly correlating with increased apparent permeability (Papp) in standard Caco-2 or PAMPA cellular assays for the derived libraries [2].
| Evidence Dimension | Scaffold cLogP contribution |
| Target Compound Data | cLogP shift of +1.1 units (target lipophilicity) |
| Comparator Or Baseline | Unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid (highly polar, low cLogP) |
| Quantified Difference | +1.1 cLogP units |
| Conditions | Standard chemoinformatic property calculation (e.g., SwissADME / RDKit models) |
Selecting the more lipophilic C2/C3-substituted building block quantitatively increases the probability that downstream synthesized compounds will achieve necessary cellular permeability.
Leveraging the orthogonal reactivity of the C6-carboxylic acid and C2-acetyl group allows chemists to rapidly generate diverse bis-functionalized libraries without the need for complex, low-yield C-H activation steps [1].
Utilizing the C3-methyl group's steric bulk to lock the C2-substituent's vector minimizes entropic penalties and improves target binding affinity in structure-based drug design [2].
Employing the C2-acetyl-C3-methyl substituted core systematically increases the lipophilicity and membrane permeability of lead series that suffer from poor cellular uptake when using unsubstituted imidazothiazole cores [3].